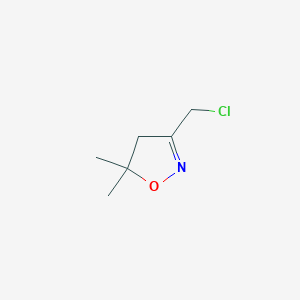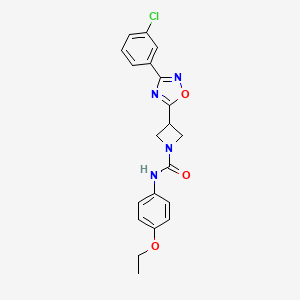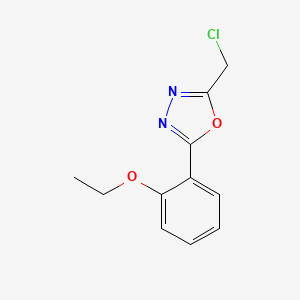
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the oxazole family and is characterized by the presence of a chloromethyl group at the 3-position and two methyl groups at the 5-position.
Scientific Research Applications
Synthesis of Extended Oxazoles
3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in the synthesis of extended oxazoles. It is used to prepare various alkylamino, alkylthio, and alkoxy oxazoles, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016).
Highly Regioselective Synthesis
This compound is also central to methods for highly regioselective synthesis. Its use in the preparation of 2-aryl-4-chloromethyloxazoles illustrates its effectiveness in producing specific molecular configurations with high selectivity (Yamane, Mitsudera, & Shundoh, 2004).
Catalytic Synthesis of 1,3-Oxazole Derivatives
In the broader context of 1,3-oxazole derivatives, this compound contributes to the development of novel methodologies for creating structurally diverse oxazoles. This is significant in various fields, including pharmaceuticals and material sciences (Shinde et al., 2022).
Formation and Reaction in Organic Synthesis
Its role in the formation and reaction of oxazoles, particularly in synthesizing N-substituted 2-(aminomethyl)oxazoles, further highlights its utility in organic synthesis, allowing for the creation of complex molecular structures (Ibata & Isogami, 1989).
properties
IUPAC Name |
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFLWKOYIBFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)


![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)

![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)


![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)


